molecular formula C14H10FIO B1359332 4'-Fluoro-3-iodo-3'-methylbenzophenone CAS No. 951886-66-1

4'-Fluoro-3-iodo-3'-methylbenzophenone

Cat. No.: B1359332
CAS No.: 951886-66-1
M. Wt: 340.13 g/mol
InChI Key: ASHCWJUVJBVKDI-UHFFFAOYSA-N
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Description

4’-Fluoro-3-iodo-3’-methylbenzophenone is an organic compound with the molecular formula C14H10FIO. It is a derivative of benzophenone, characterized by the presence of fluoro, iodo, and methyl substituents on the benzene rings. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Fluoro-3-iodo-3’-methylbenzophenone typically involves multi-step organic reactions. One common method includes the iodination of 4’-fluoro-3’-methylbenzophenone. The process can be summarized as follows:

    Starting Material: 4’-Fluoro-3’-methylbenzophenone.

    Iodination Reaction:

    Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete iodination.

Industrial Production Methods: In an industrial setting, the production of 4’-Fluoro-3-iodo-3’-methylbenzophenone may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 4’-Fluoro-3-iodo-3’-methylbenzophenone undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include azides, nitriles, or other substituted benzophenones.

    Oxidation Products: Oxidized derivatives with altered functional groups.

    Reduction Products: Reduced forms of the compound, potentially with hydrogenated substituents.

Scientific Research Applications

4’-Fluoro-3-iodo-3’-methylbenzophenone is utilized in various scientific research applications:

    Chemistry: As a building block in organic synthesis, it is used to create more complex molecules for pharmaceuticals and materials science.

    Biology: It serves as a precursor for bioactive compounds that can be used in drug discovery and development.

    Industry: Used in the production of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4’-Fluoro-3-iodo-3’-methylbenzophenone depends on its application. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of new bonds through its functional groups. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

    4’-Fluoro-3-iodobenzophenone: Lacks the methyl group, leading to different reactivity and applications.

    3’-Methyl-4-iodobenzophenone: Lacks the fluoro group, affecting its chemical behavior.

    4’-Fluoro-3-methylbenzophenone: Lacks the iodine atom, resulting in different substitution patterns.

Uniqueness: 4’-Fluoro-3-iodo-3’-methylbenzophenone is unique due to the combination of fluoro, iodo, and methyl substituents, which confer distinct reactivity and potential for diverse applications in synthesis and research.

Properties

IUPAC Name

(4-fluoro-3-methylphenyl)-(3-iodophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FIO/c1-9-7-11(5-6-13(9)15)14(17)10-3-2-4-12(16)8-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASHCWJUVJBVKDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C2=CC(=CC=C2)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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